4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide
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Overview
Description
4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide is a chemical compound with the linear formula C17H13N3O6S2 . It has a molecular weight of 419.438 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including IR, 1 H NMR, and 13 C NMR . These methods can provide detailed information about the molecular structure of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical methods. The compound has a molecular weight of 419.438 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Photodynamic Therapy Applications
- The compound and its derivatives have been synthesized and characterized for their potential in photodynamic therapy, which is a treatment method using light-sensitive compounds to target and destroy cancer cells. Their properties as photosensitizers, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them promising candidates for cancer treatment through Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Evaluation
- A series of thiazolidinone derivatives has been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. Notably, specific derivatives demonstrated significant antimicrobial and anticancer activities, highlighting the importance of the structural features of these compounds in determining their efficacy (Deep et al., 2016).
Anticonvulsant Activity
- Sulfonamide derivatives of thiazolidin-4-ones have shown promising anticonvulsant activity against two seizure models, suggesting their potential therapeutic applications in managing seizure disorders. The study identified compounds with significant activity, indicating the potential for further investigation as anticonvulsant agents (Siddiqui et al., 2010).
Inhibition of Biochemical Processes
- Thiazolides, a novel class of anti-infective drugs, have demonstrated effectiveness against a broad range of pathogens, including bacteria, viruses, protozoan parasites, and proliferating mammalian cells. The unique biochemical properties of these compounds, such as the presence of a nitro group, play a crucial role in their mechanism of action against various pathogens (Hemphill, Müller, & Müller, 2012).
Future Directions
The future directions for the study of 4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide could include investigating its potential therapeutic applications, as suggested by the use of similar amide compounds in drug discovery . Additionally, in vivo biochemical tests of effective amides could be conducted to explore different fields of application .
Properties
IUPAC Name |
4-methoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c1-26-13-6-2-11(3-7-13)16(21)19-17-18-10-15(27-17)28(24,25)14-8-4-12(5-9-14)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKQQVPXCRPOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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